Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester
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Overview
Description
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is a compound used primarily in peptide synthesis. It is a derivative of L-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with tert-butyl. The compound also contains an N-hydroxysuccinimide ester, which is a reactive group used to facilitate the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester typically involves the following steps:
Protection of the amino group: L-glutamic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group with a Boc group.
Esterification: The carboxyl group of the Boc-protected L-glutamic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of N-hydroxysuccinimide ester: The resulting Boc-L-glutamic acid gamma-tert-butyl ester is then reacted with N-hydroxysuccinimide (NHS) and DCC to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form peptide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Nucleophilic Substitution: Amines, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM), at room temperature.
Hydrolysis: Acidic or basic aqueous solutions, at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in DCM, at room temperature
Major Products Formed
Peptide Bonds: Formed through nucleophilic substitution reactions with amines.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Free Amines: Formed through deprotection of the Boc group
Scientific Research Applications
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.
Bioconjugation: Used to attach peptides to other biomolecules or surfaces for various applications, including diagnostics and therapeutics
Mechanism of Action
The primary mechanism of action of Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive and facilitates the coupling of the compound with amines to form stable amide bonds. This reactivity is exploited in peptide synthesis and bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Boc-L-glutamic acid 5-tert-butyl ester: Similar structure but lacks the N-hydroxysuccinimide ester group.
Boc-L-glutamic acid alpha-tert-butyl ester: Similar structure but with different esterification position.
Boc-L-glutamic acid gamma-N-hydroxysuccinimide ester: Similar structure but with different esterification position
Uniqueness
Boc-L-glutamic acid gamma-tert-butyl ester alpha-N-hydroxysuccinimide ester is unique due to the presence of both the Boc-protected amino group and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and high reactivity in peptide synthesis and bioconjugation applications .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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